3-Fluoro-5-formylbenzenesulfonyl chloride
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Overview
Description
3-Fluoro-5-formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClFO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-formylbenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the sulfonylation of 3-fluoro-5-formylbenzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the fluorinated benzene ring is coupled with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to convert the formyl group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the formyl group to an alcohol.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the formyl group.
Alcohols: Formed by the reduction of the formyl group.
Scientific Research Applications
3-Fluoro-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, to study their structure and function.
Medicine: Derivatives of this compound may exhibit biological activity and are investigated for their potential as therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-formylbenzenesulfonyl chloride depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The fluorine atom and formyl group can influence the reactivity and selectivity of the compound in these reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzenesulfonyl Chloride: Lacks the formyl group, making it less versatile in certain chemical reactions.
5-Formylbenzenesulfonyl Chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and biological activity.
3-Chloro-5-formylbenzenesulfonyl Chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and physical properties.
Uniqueness
3-Fluoro-5-formylbenzenesulfonyl chloride is unique due to the presence of both the fluorine atom and formyl group, which confer distinct reactivity and potential applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the formyl group provides a site for further functionalization.
Properties
Molecular Formula |
C7H4ClFO3S |
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Molecular Weight |
222.62 g/mol |
IUPAC Name |
3-fluoro-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClFO3S/c8-13(11,12)7-2-5(4-10)1-6(9)3-7/h1-4H |
InChI Key |
RPICBDGEEVPKGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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